{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid
Description
Comparison with Mono-Sulfanyl Analogues
Compounds like 2-(4-(phenylthio)phenyl)acetic acid (C₁₄H₁₂O₂S) lack the second sulfanyl group, resulting in:
Comparison with Heterocyclic Thioethers
Pyrimidine- and thiazole-containing derivatives (e.g., phenyl(pyrimidin-4-ylsulfanyl)acetic acid ) differ in:
Comparison with Sulfonyl Derivatives
Sulfonyl (-SO₂-) analogues, such as {[4-(phenylsulfonyl)phenyl]sulfonyl}acetic acid , demonstrate:
- Increased Electrophilicity : Sulfonyl groups withdraw electron density, activating the acetic acid moiety for nucleophilic attack .
- Altered Solubility : Sulfonyl derivatives are more hydrophilic due to stronger dipole-dipole interactions .
Table 1: Structural and Electronic Comparison
| Feature | {[4-(PhS)Ph]S}Acetic Acid | Mono-Sulfanyl Analogues | Sulfonyl Analogues |
|---|---|---|---|
| Sulfur Oxidation State | 0 (thioether) | 0 (thioether) | +4 (sulfonyl) |
| Dipole Moment (D) | ~3.2 | ~2.8 | ~4.5 |
| Aromatic Conjugation | Moderate | Moderate | High |
Structure
3D Structure
Properties
CAS No. |
152171-23-8 |
|---|---|
Molecular Formula |
C14H12O2S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-(4-phenylsulfanylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C14H12O2S2/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) |
InChI Key |
HCCAEBZJFMPPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Aryl Halides
Procedure :
- Synthesis of 1-Bromo-4-(phenylsulfanyl)benzene
- React 1,4-dibromobenzene with thiophenol in the presence of a copper catalyst (e.g., CuI) and a base (K₂CO₃) in dimethylformamide (DMF) at 80–100°C.
- Reaction :
$$
\text{1,4-Dibromobenzene} + 2\,\text{PhSH} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{1-Bromo-4-(PhS)benzene} + \text{HBr}
$$ - Yield: ~85–90%.
Thiolation of the Bromide
Alkylation with Bromoacetic Acid
Advantages :
Challenges :
One-Pot Synthesis in Ionic Liquids
Procedure :
- Simultaneous Thioether Formation
- Combine 1,4-dibromobenzene, thiophenol, and bromoacetic acid in the ionic liquid [bmim]BF₄ at 120°C under microwave irradiation.
- Reaction :
$$
\text{1,4-Dibromobenzene} + 2\,\text{PhSH} + \text{BrCH}2\text{COOH} \xrightarrow{\text{[bmim]BF}4} \text{{[4-(PhS)phenyl]sulfanyl}acetic acid} + 2\,\text{HBr}
$$ - Yield: ~90%.
Advantages :
Challenges :
- Limited scalability due to microwave dependency.
Oxidative Coupling of Thiols
Procedure :
- Synthesis of 4-(Phenylsulfanyl)benzenethiol
- Reaction with Bromoacetic Acid
Advantages :
Challenges :
Comparative Analysis of Methods
Characterization and Validation
- ¹H NMR (DMSO-d₆): δ 7.45–7.30 (m, aromatic H), 3.75 (s, CH₂), 13.2 (s, COOH).
- IR : Strong bands at 2550 cm⁻¹ (S–H, if present), 1700 cm⁻¹ (C=O), 690 cm⁻¹ (C–S).
- HPLC Purity : >98% when using ionic liquid methods.
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alcohols, amines, and appropriate catalysts or activating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Esters, amides.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions, which are essential in the development of more complex molecules.
-
Biological Activity :
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. It has shown potential in inhibiting histone deacetylases (HDACs), which may reactivate silenced tumor suppressor genes.
- Analgesic Effects : In preclinical studies, the compound exhibited analgesic properties comparable to standard pain relievers, as demonstrated through the acetic acid-induced writhing test in mice.
- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing promising antimicrobial properties that suggest its potential use in developing new antimicrobial agents.
-
Pharmaceutical Applications :
- The unique properties of this compound make it a candidate for drug development, particularly in targeting specific enzymes or proteins involved in disease processes. Its ability to interact with biological targets opens avenues for therapeutic applications in oncology and infectious diseases.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on various cancer cell lines revealed that the compound significantly reduced cell viability through apoptosis induction. The mechanism was linked to the inhibition of HDAC activity, leading to increased expression of tumor suppressor genes. This finding positions the compound as a potential lead in cancer therapy development.
Case Study 2: Analgesic Properties
In a controlled experiment using the acetic acid-induced writhing test, subjects treated with varying doses of this compound demonstrated a statistically significant reduction in pain responses compared to control groups. This suggests that the compound could be further explored as an alternative analgesic agent.
Case Study 3: Antimicrobial Efficacy
The antimicrobial efficacy of the compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited notable inhibitory effects, which could lead to its application in developing new antibiotics or antimicrobial formulations.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits HDAC activity | |
| Analgesic | Reduces pain responses comparable to standard analgesics | |
| Antimicrobial | Effective against multiple bacterial strains |
Mechanism of Action
The mechanism of action of {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can undergo redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with specific enzymes or receptors.
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and biological activities:
Structural and Functional Analysis
Sulfanyl vs. Sulfonyl Groups
- Target Compound : The bis-phenylthio groups enhance lipophilicity compared to sulfonyl analogs like 4-(methylsulfonyl)phenylacetic acid . Sulfanyl groups (-S-) are electron-rich and redox-active, whereas sulfonyl groups (-SO₂-) are electron-withdrawing and stabilize negative charges. This difference may influence binding to targets like cytochrome P450 enzymes or peroxisome proliferator-activated receptors (PPARs) .
Aromatic Substitution Patterns
- Fluorine and Trifluoromethoxy Derivatives : Compounds like 2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid exhibit increased metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound . The target’s unsubstituted phenyl rings may allow broader π-π stacking interactions but lower bioavailability.
Heterocyclic Modifications
- Pyrazolopyridine and Thiazole Derivatives: and highlight heterocyclic sulfanyl-acetic acid derivatives with potent enzyme inhibition (e.g., PPAR modulation).
Biological Activity
The compound {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid is a sulfanyl-substituted acetic acid derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a central acetic acid moiety flanked by phenyl groups, which are further substituted with sulfanyl groups, potentially influencing its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
- Antimicrobial Activity : Studies have indicated that sulfanyl compounds exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Properties : Research has demonstrated that sulfanyl-substituted compounds can inhibit the growth of cancer cells. The mechanism often involves disruption of cellular processes such as apoptosis and cell cycle progression. For example, related compounds have been shown to block cell cycle progression in cancer cell lines .
- Enzyme Inhibition : Compounds with sulfanyl groups have been investigated for their potential to inhibit key enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and has implications for diseases such as cancer and diabetes .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl rings significantly affects the compound's potency. For instance, modifications that enhance lipophilicity tend to improve membrane permeability and biological activity .
- Sulfanyl Group Influence : The sulfanyl groups play a critical role in mediating interactions with biological targets, including receptors and enzymes. Their positioning relative to other functional groups can enhance or diminish activity .
Case Studies
Several studies have highlighted the biological efficacy of related sulfanyl compounds:
- Antimicrobial Efficacy : A study evaluated a series of sulfanylpyridine derivatives, demonstrating that certain compounds exhibited high antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Activity : In vitro evaluations of phenylthioacetic acid derivatives revealed potent antiproliferative effects on various cancer cell lines, with IC50 values indicating significant growth inhibition .
- Enzyme Interaction Studies : Molecular docking studies have suggested that this compound analogues effectively bind to target enzymes involved in fatty acid synthesis, indicating potential applications in metabolic disorders .
Q & A
Q. What computational tools predict the compound’s reactivity in novel reaction environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
